1-(3,5-Difluorobenzyl)piperazine
Overview
Description
1-(3,5-Difluorobenzyl)piperazine is a chemical compound belonging to the family of benzylpiperazines. Its molecular formula is C11H14N2F2, and it has a molecular weight of 212.24 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,5-difluorobenzyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzylpiperazines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(3,5-Difluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Cyano-benzyl)-piperazine
Comparison: 1-(3,5-Difluorobenzyl)piperazine is unique due to the presence of two fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoro substitution can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUFJPFAJJKTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382454 | |
Record name | 1-(3,5-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868054-29-9 | |
Record name | 1-(3,5-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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